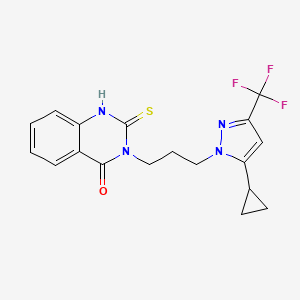
3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a complex organic compound with a unique structure. This compound integrates various functional groups, including pyrazole, cyclopropane, and quinazoline moieties. Its structure hints at potential bioactivity, making it of interest in fields such as medicinal chemistry and pharmaceuticals.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including:
Formation of the pyrazole ring: Cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl and trifluoromethyl groups: Utilizing organometallic reagents such as cyclopropyl lithium and trifluoromethyl iodide.
Formation of the quinazoline ring: Condensation reactions with amines and carbonyl compounds.
Coupling the pyrazole and quinazoline fragments: Employing cross-coupling reactions like Suzuki or Heck couplings.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and efficiency. Catalysts, solvents, and reaction conditions are meticulously chosen to maximize the production of the desired compound. Techniques such as flow chemistry and automated synthesis platforms may be utilized to scale up the process.
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Conversion of sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydrogenation of the pyrazole or quinazoline rings using catalysts like palladium on carbon.
Substitution: : Halogenation, alkylation, or acylation reactions involving the reactive positions on the quinazoline or pyrazole rings.
Common Reagents and Conditions
Reagents such as lithium aluminum hydride for reductions, chlorinating agents like thionyl chloride for halogenation, and transition metal catalysts for coupling reactions are frequently used.
Major Products
Products vary depending on the specific reaction, but they often include modified quinazolines or pyrazoles with different substituents enhancing their biological activity or chemical stability.
Chemistry
In chemistry, this compound serves as a precursor for synthesizing various derivatives, facilitating studies on structure-activity relationships and synthetic methodologies.
Biology
It is explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties, due to the presence of pharmacophoric groups.
Medicine
In medicine, it could be developed into therapeutic agents for conditions like inflammation, cancer, and bacterial infections, pending extensive preclinical and clinical evaluations.
Industry
Industrial applications may include its use as a functional material in the creation of specialized polymers or as a ligand in catalysis.
作用机制
The mechanism by which 3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. Its interactions with enzymes, receptors, or nucleic acids disrupt normal biological processes. The cyclopropyl group enhances binding affinity, while the trifluoromethyl group contributes to the molecule's metabolic stability and bioavailability.
相似化合物的比较
Compared to other quinazoline derivatives, this compound's unique combination of functional groups distinguishes it. Similar compounds may include:
3-(Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl quinazolin-4(3H)-one
3-(Cyclopropyl-1H-pyrazol-1-yl)propyl-2-mercaptoquinazoline
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propyl quinazolin-4(3H)-one
Would you like to dive deeper into any specific section?
属性
IUPAC Name |
3-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c19-18(20,21)15-10-14(11-6-7-11)25(23-15)9-3-8-24-16(26)12-4-1-2-5-13(12)22-17(24)27/h1-2,4-5,10-11H,3,6-9H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVZZWIQSXBVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCN3C(=O)C4=CC=CC=C4NC3=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














